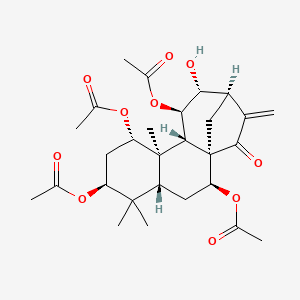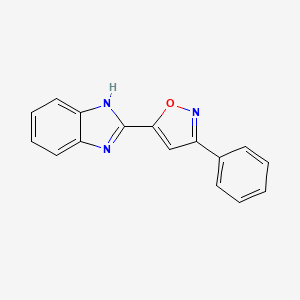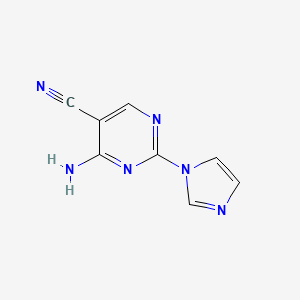
布雷宁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate, also known as [(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate, is a useful research compound. Its molecular formula is C28H38O10 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎活性:从乌头中分离出的双-C20-二萜生物碱布雷宁 A 和 B 已显示出对脂多糖激活的巨噬细胞中一氧化氮产生的显着抑制活性。这表明潜在的抗炎应用(段,赵,&沈,2019)。
对慢性疼痛的治疗作用:布雷乌头碱 A 是另一种从乌头中提取的化合物,自 1985 年以来在中国用于治疗各种慢性疼痛,包括背痛、关节痛和神经性疼痛。临床和实验研究表明它在抑制慢性疼痛的周围和中枢敏化中具有疗效,且副作用最小(谢,朱,庞,文,&刘,2018)。
抗氧化活性:一项针对与布雷宁相关的植物物种紫花丹参的研究发现,地上和地下部分都具有显着的抗氧化活性。酚类物质的存在,包括迷迭香酸和丹参酸,表明在现代医学中具有潜在的治疗用途(Grzegorczyk-Karolak,Krzemińska,Kiss,Olszewska,& Owczarek,2020)。
药用植物的遗传研究:对紫花属物种(包括紫花丹参)的研究通过叶绿体基因组测序揭示了它们的遗传构成。这对药用植物的物种识别、系统发育进化和基因工程研究具有重要意义(梁等,2019)。
花卉中的颜色变异:一项针对鸢尾的研究集中在蓝色和白色花朵之间的颜色变异。通过代谢组学和转录组学,确定了参与颜色分化的关键基因,这可以帮助未来的育种计划(马等,2023)。
作用机制
Target of Action
Bulleyanin is a natural diterpenoid found in the herbs of Rabdosia bulleyana . It has been shown to exhibit strong inhibition of mouse ehrlich ascites carcinoma (ECA), mouse sarcoma S-180, and mouse liver ascites . These targets suggest that Bulleyanin may have potential anti-cancer properties.
Mode of Action
Its inhibitory effects on certain types of cancer cells suggest that it may interact with cellular processes that regulate cell growth and proliferation
Biochemical Pathways
Given its observed anti-cancer effects, it is likely that bulleyanin interacts with pathways involved in cell cycle regulation, apoptosis, and tumor progression .
Pharmacokinetics
There is limited information available on the pharmacokinetics of Bulleyanin. Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding a compound’s bioavailability and therapeutic potential. Future studies should aim to investigate these properties for Bulleyanin .
Result of Action
Bulleyanin has been shown to inhibit the growth of certain types of cancer cells, including mouse ehrlich ascites carcinoma (ECA), mouse sarcoma S-180, and mouse liver ascites . This suggests that Bulleyanin may induce cellular changes that inhibit proliferation or promote apoptosis in these cells.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bulleyanin is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity
生化分析
Biochemical Properties
Bulleyanin plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, Bulleyanin exhibits strong inhibition of mouse ehrlich ascites carcinoma (ECA), mouse sarcoma S-180, and mouse liver ascites . The compound’s interactions with these enzymes and proteins are primarily inhibitory, which contributes to its potential as an anti-cancer agent .
Cellular Effects
Bulleyanin affects various types of cells and cellular processes. It has been observed to suppress the viable cell numbers of several human cancer cell lines, including MDA-MB-468, MDA-MB-231, Panc-1, A549, DU145, HCC1937, and MDA-MB-436. The compound influences cell function by promoting reactive oxygen species (ROS) induction in triple-negative breast cancer cells and inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. These effects suggest that Bulleyanin can modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Bulleyanin exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Bulleyanin’s inhibitory activity against nitric oxide production is significant in LPS-activated macrophages. Additionally, the compound’s ability to induce ROS in cancer cells highlights its potential to alter gene expression and disrupt cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bulleyanin change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Bulleyanin remains stable under specific storage conditions (2-8°C, protected from air and light) and can be refrigerated or frozen for extended periods . Long-term exposure to Bulleyanin in vitro and in vivo has demonstrated sustained inhibitory effects on tumor growth and cellular proliferation .
Dosage Effects in Animal Models
The effects of Bulleyanin vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without causing adverse effects. At higher doses, Bulleyanin may induce toxic effects, highlighting the importance of determining the optimal therapeutic dosage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration.
Metabolic Pathways
Bulleyanin is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism includes its conversion into different derivatives, which may exhibit distinct biological activities . These metabolic transformations can affect the levels of metabolites and influence metabolic flux within cells .
Transport and Distribution
Within cells and tissues, Bulleyanin is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . Bulleyanin’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
Bulleyanin’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Bulleyanin exerts its effects precisely where needed, enhancing its therapeutic potential .
属性
IUPAC Name |
[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O10/c1-12-17-11-28(25(12)34)21(37-15(4)31)9-18-26(6,7)19(35-13(2)29)10-20(36-14(3)30)27(18,8)24(28)23(22(17)33)38-16(5)32/h17-24,33H,1,9-11H2,2-8H3/t17-,18-,19+,20+,21+,22-,23+,24+,27+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAGZLPOLNCLEQ-LZHSZMFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2[C@@]([C@H](C[C@@H](C2(C)C)OC(=O)C)OC(=O)C)([C@H]3[C@]14C[C@@H]([C@H]([C@@H]3OC(=O)C)O)C(=C)C4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 1-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-9H-pyrido[3,4-b]indole-3-carboxylate](/img/no-structure.png)


